![molecular formula C17H15F3N2OS B3998697 1-[2-(3-METHYLPHENOXY)ETHYL]-5-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOLE-2-THIOL](/img/structure/B3998697.png)
1-[2-(3-METHYLPHENOXY)ETHYL]-5-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOLE-2-THIOL
Overview
Description
1-[2-(3-METHYLPHENOXY)ETHYL]-5-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOLE-2-THIOL is a complex organic compound that features a benzodiazole core substituted with a trifluoromethyl group and a thiol group
Preparation Methods
The synthesis of 1-[2-(3-METHYLPHENOXY)ETHYL]-5-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOLE-2-THIOL typically involves multiple steps, including the formation of the benzodiazole core and subsequent functionalization. One common synthetic route involves the nucleophilic aromatic substitution of a halogenated benzodiazole with a thiol reagent under basic conditions. Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and solvents, to improve yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[2-(3-METHYLPHENOXY)ETHYL]-5-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOLE-2-THIOL has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of materials with unique properties, such as high thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The thiol group can form covalent bonds with target proteins, potentially inhibiting their function.
Comparison with Similar Compounds
Similar compounds include other benzodiazole derivatives with different substituents. For example:
1-[2-(3-METHYLPHENOXY)ETHYL]-5-METHYL-1H-1,3-BENZODIAZOLE-2-THIOL: Lacks the trifluoromethyl group, which may affect its lipophilicity and biological activity.
1-[2-(3-METHYLPHENOXY)ETHYL]-5-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOLE-2-AMINE: Contains an amine group instead of a thiol, which may alter its reactivity and mechanism of action. The uniqueness of 1-[2-(3-METHYLPHENOXY)ETHYL]-5-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOLE-2-THIOL lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-[2-(3-methylphenoxy)ethyl]-6-(trifluoromethyl)-1H-benzimidazole-2-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2OS/c1-11-3-2-4-13(9-11)23-8-7-22-15-6-5-12(17(18,19)20)10-14(15)21-16(22)24/h2-6,9-10H,7-8H2,1H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQOVHORNFNUPOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCN2C3=C(C=C(C=C3)C(F)(F)F)NC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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